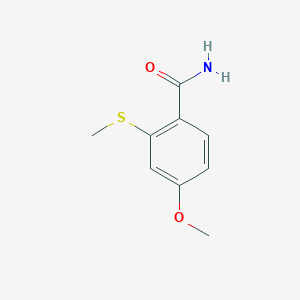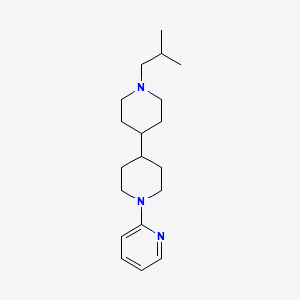
4-Methoxy-2-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(methylsulfanyl)benzamide is an organic compound with a molecular formula of C9H11NO2S It is a derivative of benzamide, featuring a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylsulfanyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with methylthiol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzamide .
Another method involves the direct condensation of 4-methoxybenzoic acid with methylthiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Aplicaciones Científicas De Investigación
4-Methoxy-2-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives have been studied for their antioxidant and antibacterial activities.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(methylsulfanyl)benzamide and its derivatives involves interaction with specific molecular targets. For instance, in the case of cardiotonic drugs like Sulmazole, the compound acts on cardiac muscle cells to enhance contractility by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and calcium ions (Ca2+) . This results in improved cardiac output and efficiency.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: A derivative with enhanced cardiotonic activity.
2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-c]pyridine: Another derivative with similar applications.
Uniqueness
4-Methoxy-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methylsulfanyl groups makes it a versatile intermediate for the synthesis of various bioactive compounds .
Propiedades
Número CAS |
633313-77-6 |
|---|---|
Fórmula molecular |
C9H11NO2S |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
4-methoxy-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H2,10,11) |
Clave InChI |
ZDIZISRZPLBEAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)










![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
